2-(Methoxymethyl)oxolane-2-carboxylic acid
CAS No.: 1832579-71-1
Cat. No.: VC4502478
Molecular Formula: C7H12O4
Molecular Weight: 160.169
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1832579-71-1 |
|---|---|
| Molecular Formula | C7H12O4 |
| Molecular Weight | 160.169 |
| IUPAC Name | 2-(methoxymethyl)oxolane-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H12O4/c1-10-5-7(6(8)9)3-2-4-11-7/h2-5H2,1H3,(H,8,9) |
| Standard InChI Key | TXQUMVNVQOBYDT-UHFFFAOYSA-N |
| SMILES | COCC1(CCCO1)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Conformation
The compound’s molecular formula, , corresponds to a molecular weight of 160.17 g/mol . The oxolane ring adopts a puckered conformation to minimize steric strain, a common feature of five-membered oxygen-containing heterocycles. The methoxymethyl () and carboxylic acid () substituents at the 2-position introduce steric hindrance and electronic effects that influence reactivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 160.17 g/mol |
| SMILES | COCC1(CCCO1)C(=O)O |
| InChIKey | TXQUMVNVQOBYDT-UHFFFAOYSA-N |
The SMILES string indicates a bicyclic structure where the methoxymethyl and carboxylic acid groups are bonded to the same carbon (C2) of the oxolane ring . This arrangement creates a quaternary carbon center, presenting synthetic challenges in achieving regio- and stereoselectivity.
Spectral and Stereochemical Analysis
While experimental spectral data (NMR, IR) for this specific isomer is absent in the provided sources, analogous oxolane derivatives exhibit distinct -NMR signals for ring protons (δ 3.5–4.5 ppm) and methoxy groups (δ 3.3 ppm). The absence of chiral centers in the SMILES notation suggests the compound may exist as a racemic mixture or adopt a non-chiral conformation due to rapid ring puckering interconversion .
Synthetic Methodologies
General Approaches
Synthesis of 2-(methoxymethyl)oxolane-2-carboxylic acid likely involves:
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Ring-Closing Strategies: Cyclization of a linear precursor, such as a diol or hydroxy acid, using acid catalysis to form the oxolane ring.
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Functionalization: Introduction of the methoxymethyl group via nucleophilic substitution or Mitsunobu reaction, followed by oxidation to install the carboxylic acid .
Pharmaceutical and Industrial Applications
Intermediate in Drug Synthesis
Carboxylic acid-functionalized oxolanes serve as precursors for prodrugs and peptide mimetics. For instance, indoline-2-carboxylic acid derivatives are intermediates in angiotensin-converting enzyme inhibitors like perindopril . While direct applications of 2-(methoxymethyl)oxolane-2-carboxylic acid are undocumented, its structural features suggest potential in designing:
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Metabolically Stable Analogues: The oxolane ring resists oxidative metabolism, enhancing drug half-life.
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Conformationally Restricted Scaffolds: For targeting G-protein-coupled receptors or enzymes.
Stereochemical and Mechanistic Studies
The compound’s rigid bicyclic structure makes it a model for studying:
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Ring Puckering Dynamics: Via computational methods (e.g., DFT calculations) to assess energy barriers between conformers .
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Carboxylic Acid Reactivity: Effects of steric hindrance on esterification or amidation kinetics.
Research Gaps and Future Directions
Despite its intriguing structure, 2-(methoxymethyl)oxolane-2-carboxylic acid remains understudied. Priority research areas include:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes if resolvable stereoisomers exist.
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Biological Screening: Evaluating antimicrobial or anti-inflammatory activity in vitro.
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Material Science Applications: Investigating its utility as a monomer for biodegradable polymers.
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